molecular formula C8H12O2 B14285108 Pent-3-en-2-yl prop-2-enoate CAS No. 132576-26-2

Pent-3-en-2-yl prop-2-enoate

Cat. No.: B14285108
CAS No.: 132576-26-2
M. Wt: 140.18 g/mol
InChI Key: YUTIJSKNEMFZBW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Pent-3-en-2-yl prop-2-enoate is a chemical ester with the molecular formula C8H12O2. It is composed of a pent-3-en-2-ol moiety, a structure studied for its radical reactions with oxygen , and a prop-2-enoate group, which is the deprotonated form of acrylic acid, more commonly known as acrylate . Acrylate esters are fundamental building blocks in polymer science, and this compound is expected to function as a cross-linking agent or monomer in the synthesis of specialized polyacrylates with tailored properties. The presence of two distinct double bonds—one in the pentenyl chain and one in the acrylate group—provides versatile reactive sites for researchers. These sites can be leveraged in various chemical transformations, including polymerization reactions and cyclization studies, similar to those documented for other unsaturated esters . This makes this compound a valuable compound for investigations in organic synthesis methodology and the development of new polymeric materials. This product is intended for research purposes in a controlled laboratory setting only. It is not intended for diagnostic, therapeutic, or any other human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

132576-26-2

Molecular Formula

C8H12O2

Molecular Weight

140.18 g/mol

IUPAC Name

pent-3-en-2-yl prop-2-enoate

InChI

InChI=1S/C8H12O2/c1-4-6-7(3)10-8(9)5-2/h4-7H,2H2,1,3H3

InChI Key

YUTIJSKNEMFZBW-UHFFFAOYSA-N

Canonical SMILES

CC=CC(C)OC(=O)C=C

Origin of Product

United States

Synthetic Methodologies for Pent 3 En 2 Yl Prop 2 Enoate and Its Analogues

Direct Esterification Approaches

Direct esterification remains a fundamental and widely practiced method for the synthesis of esters, including unsaturated variants like pent-3-en-2-yl prop-2-enoate. This typically involves the reaction of a carboxylic acid with an alcohol in the presence of an acid catalyst.

One of the most traditional methods is the Fischer-Speier esterification , which utilizes a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, to accelerate the reaction between a carboxylic acid and an alcohol. organic-chemistry.org The reaction is reversible, and to drive the equilibrium towards the formation of the ester, common strategies include using an excess of one of the reactants or removing the water formed during the reaction, for instance, through azeotropic distillation. organic-chemistry.org

A milder and often more efficient alternative for the synthesis of esters, particularly for sensitive or sterically hindered substrates, is the Steglich esterification . organic-chemistry.orgresearchgate.net This method employs dicyclohexylcarbodiimide (B1669883) (DCC) as a coupling agent and a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP). researchgate.netorganic-chemistry.org The reaction proceeds under mild conditions, typically at room temperature, and the DCC activates the carboxylic acid to form an O-acylisourea intermediate, which is then readily attacked by the alcohol. organic-chemistry.orgorganic-chemistry.org The addition of DMAP is crucial as it acts as an acyl transfer agent, accelerating the reaction and suppressing the formation of an N-acylurea byproduct. organic-chemistry.orgorganic-chemistry.org

The following table summarizes key aspects of these direct esterification methods:

Table 1: Comparison of Direct Esterification Methods.
MethodReagentsConditionsAdvantagesDisadvantages
Fischer-Speier EsterificationCarboxylic acid, alcohol, strong acid catalyst (e.g., H₂SO₄)Typically requires heat and removal of waterInexpensive reagentsHarsh conditions, reversible reaction
Steglich EsterificationCarboxylic acid, alcohol, DCC, catalytic DMAPMild, room temperatureHigh yields, suitable for sensitive substratesStoichiometric use of coupling agent, formation of dicyclohexylurea byproduct

Advanced Olefination and Alkylation Strategies

The synthesis of this compound and its analogues can also be approached by constructing the key carbon-carbon bonds through advanced olefination and alkylation reactions. These methods offer precise control over the structure of the final molecule.

Wittig Reactions in the Elaboration of Propenoate Moieties

The Wittig reaction is a powerful tool for the formation of alkenes from aldehydes or ketones and is particularly useful for creating the α,β-unsaturated ester functionality found in the propenoate part of the target molecule. masterorganicchemistry.comlibretexts.orgnih.gov The reaction involves a phosphonium (B103445) ylide, also known as a Wittig reagent, which acts as a nucleophile and attacks the carbonyl carbon. masterorganicchemistry.comlibretexts.org

The stereochemical outcome of the Wittig reaction is influenced by the nature of the ylide. Stabilized ylides, which contain an electron-withdrawing group, generally lead to the formation of (E)-alkenes, while non-stabilized ylides favor the formation of (Z)-alkenes. organic-chemistry.org For the synthesis of the propenoate moiety, a stabilized ylide derived from an α-haloacetate is typically employed. For instance, the reaction of acetaldehyde (B116499) with a phosphorane derived from ethyl bromoacetate (B1195939) can yield ethyl crotonate. cdnsciencepub.com

The general steps for preparing a Wittig reagent and its subsequent reaction are:

Formation of the phosphonium salt : Reaction of triphenylphosphine (B44618) with an alkyl halide (e.g., ethyl bromoacetate) via an SN2 reaction. masterorganicchemistry.com

Formation of the ylide : Deprotonation of the phosphonium salt with a strong base (e.g., n-butyllithium or sodium amide) to form the phosphonium ylide. masterorganicchemistry.com

Reaction with a carbonyl compound : The ylide then reacts with an aldehyde or ketone to form an oxaphosphetane intermediate, which subsequently decomposes to the desired alkene and triphenylphosphine oxide. libretexts.org

Alkylation of Carbonyl Compounds for Pent-3-en-2-yl Derivatives

The pent-3-en-2-yl portion of the target molecule can be synthesized through the alkylation of carbonyl compounds. A plausible strategy involves the reaction of a ketone with an organometallic reagent. For example, butan-2-one can serve as a precursor.

A common method for forming carbon-carbon bonds is the Grignard reaction . The reaction of butan-2-one with an appropriate Grignard reagent, such as ethynylmagnesium bromide, would introduce the necessary carbon framework. doubtnut.com Subsequent partial hydrogenation of the resulting alkyne would yield the desired pent-3-en-2-ol, which can then be esterified.

Another approach is the alkylation of acetylide anions . Acetylene can be deprotonated with a strong base like sodium amide to form sodium acetylide. youtube.com This nucleophile can then react with an alkyl halide, such as ethyl chloride, to form a substituted alkyne. youtube.com Hydration of this alkyne would then produce the corresponding ketone, which can be further modified. youtube.com

The following table outlines these alkylation strategies:

Table 2: Alkylation Strategies for Pent-3-en-2-yl Precursors.
MethodReactantsIntermediate ProductFinal Alcohol Precursor
Grignard ReactionButan-2-one, Ethynylmagnesium bromide3-Methylpent-1-yn-3-olPent-3-en-2-ol (after partial hydrogenation and rearrangement)
Alkylation of Acetylide AnionsSodium acetylide, Ethyl chlorideBut-1-yneButan-2-one (via hydration), then further reaction to introduce the final methyl group

Phase Transfer Catalysis in Ester Bond Formation

Phase transfer catalysis (PTC) is a valuable technique for carrying out reactions between reactants that are in different, immiscible phases. crdeepjournal.org In the context of esterification, PTC can facilitate the reaction between a water-soluble carboxylate salt and an organic-soluble alkyl halide. mdpi.com A phase transfer catalyst, typically a quaternary ammonium (B1175870) or phosphonium salt, transports the carboxylate anion from the aqueous phase to the organic phase, where it can react with the alkyl halide. crdeepjournal.org

This method offers several advantages, including milder reaction conditions, increased reaction rates, and often higher yields compared to traditional methods. crdeepjournal.orgmdpi.com For the synthesis of this compound, this could involve the reaction of sodium prop-2-enoate with pent-3-en-2-yl bromide in a two-phase system with a suitable phase transfer catalyst. The use of PTC is particularly beneficial for C-, N-, O-, and S-alkylation reactions. crdeepjournal.org

Molecular Rearrangement Reactions for Unsaturated Ester Formation

Molecular rearrangements, particularly sigmatropic rearrangements, provide a powerful and stereospecific means of forming carbon-carbon bonds and can be applied to the synthesis of unsaturated esters.

Claisen-Type Rearrangements for Allylic Systems

The Claisen rearrangement is a libretexts.orglibretexts.org-sigmatropic rearrangement of an allyl vinyl ether to a γ,δ-unsaturated carbonyl compound. wikipedia.org Several variations of the Claisen rearrangement are particularly useful for the synthesis of unsaturated esters.

The Johnson-Claisen rearrangement involves the reaction of an allylic alcohol with an orthoester, such as triethyl orthoacetate, in the presence of a weak acid catalyst. tcichemicals.comjk-sci.comlibretexts.org This reaction proceeds through a ketene (B1206846) acetal (B89532) intermediate which then undergoes a libretexts.orglibretexts.org-sigmatropic rearrangement to yield a γ,δ-unsaturated ester. tcichemicals.comjk-sci.com This method is effective for elongating the carbon chain by two atoms. tcichemicals.com

The Ireland-Claisen rearrangement is another powerful variant that involves the rearrangement of an allylic ester. wikipedia.orglibretexts.org The allylic ester is first treated with a strong base, such as lithium diisopropylamide (LDA), to form an enolate, which is then trapped as a silyl (B83357) ketene acetal. wikipedia.orglibretexts.org This intermediate then undergoes a libretexts.orglibretexts.org-sigmatropic rearrangement, often at or below room temperature, to produce a γ,δ-unsaturated carboxylic acid. wikipedia.orglibretexts.org A copper-catalyzed reductive Ireland-Claisen rearrangement of propargylic acrylates has also been developed. acs.orgnih.gov

These rearrangement reactions are highly stereospecific, with the stereochemistry of the starting material influencing the stereochemistry of the product. organic-chemistry.org The reaction generally proceeds through a chair-like transition state. organic-chemistry.org

Sigmatropic Rearrangements in Pent-3-en-2-yl Scaffolds

Sigmatropic rearrangements are powerful, concerted pericyclic reactions that involve the migration of a σ-bond across a π-system, leading to constitutional isomers. In scaffolds related to pent-3-en-2-yl systems, both nih.govnih.gov- and nih.govnih.gov-sigmatropic rearrangements are prominent pathways for forming new carbon-carbon and carbon-heteroatom bonds with high stereocontrol.

The nih.govnih.gov-sigmatropic rearrangement, exemplified by the Claisen and Cope rearrangements, is particularly relevant. Research into analogues such as 5-(pentafluorosulfanyl)-pent-3-en-2-ol has demonstrated the feasibility and intricacies of these transformations. For instance, Johnson-Claisen rearrangements involving 5-SF₅-pent-3-en-2-ol and various orthoesters have been shown to produce 2-substituted 3-(CH₂SF₅)-hex-4-enoates in moderate to good yields (55–76%), typically as a mixture of diastereomers. This indicates that separating the electron-withdrawing group from the reacting center by a methylene (B1212753) group allows the rearrangement to proceed effectively. organic-chemistry.org Conversely, when the SF₅ group is directly attached to the double bond, its steric bulk can hinder or prevent the rearrangement. organic-chemistry.org

nih.govnih.gov-sigmatropic rearrangements are also a key transformation for allylic systems, often involving substrates with heteroatoms like sulfur, selenium, or nitrogen. scispace.com These rearrangements proceed through a five-membered ring transition state and are known for their high stereoselectivity, with a strong preference for the formation of the E-alkene isomer. scispace.com While neutral rearrangements of allylic sulfoxides or amine oxides are common, anionic variants like the nih.govnih.gov-Wittig rearrangement (involving allyl ethers) are also well-established. scispace.com In recent developments, aryne-mediated nih.govnih.gov-sigmatropic rearrangements of tertiary 2,3-allenylamines have been established, showcasing a metal-free approach to generate complex amine structures. acs.org The stereochemical outcome of these reactions is predictable based on the geometry of the starting alkene and the nature of the substituents. scispace.com

The application of catalysts can significantly lower the activation energy for these rearrangements, allowing them to proceed under milder conditions. Lewis acids are often employed to promote Claisen rearrangements by coordinating to the oxygen atom. nih.gov This catalytic approach has expanded the scope and utility of sigmatropic rearrangements in modern organic synthesis.

Catalytic Approaches in the Synthesis of this compound

Catalytic methods offer efficient and selective routes to allylic esters like this compound, often minimizing waste and allowing for asymmetric synthesis. Both transition metal catalysis and organocatalysis have emerged as powerful strategies.

Transition metals, particularly palladium, are highly effective catalysts for the synthesis of allylic esters. These methods provide direct and versatile pathways for forming the crucial ester linkage at the allylic position.

One prominent strategy is the direct C-H oxidation of terminal olefins in the presence of a carboxylic acid. A Pd(II)/sulfoxide-catalyzed system enables the coupling of various carboxylic acids with terminal olefins to furnish (E)-allylic esters with high selectivity and in good yields. acs.org This approach streamlines synthesis by avoiding the pre-oxidation of substrates. acs.org

Another widely used method involves the palladium-catalyzed allylic substitution, often referred to as the Tsuji-Trost reaction. A highly effective variant of this is the enantioselective synthesis from prochiral (Z)-2-alkene-1-ols. nih.govorganic-chemistry.org In this process, the allylic alcohol is first converted to a trichloroacetimidate (B1259523) derivative, either in a separate step or in situ. This intermediate then undergoes an Sₙ2′ substitution with a carboxylic acid, catalyzed by a chiral palladium(II) complex. nih.govorganic-chemistry.org This reaction proceeds at room temperature with low catalyst loadings and produces branched allylic esters in high yields (60-98%) and excellent enantiomeric purities (86-99% ee). organic-chemistry.org

The choice of catalyst and ligand is crucial for achieving high selectivity. Chiral ligands such as BINAPHANE have been used with palladium catalysts for the enantioselective allylation of disubstituted ketenes, yielding α-allyl esters with good yields and moderate to good enantioselectivity. beilstein-journals.org Iridium catalysts have also been employed for the asymmetric esterification of racemic secondary allylic alcohols with carboxylic acids, demonstrating broad functional group tolerance and excellent regio- and enantioselectivity. rsc.org

Table 1: Selected Transition Metal-Catalyzed Syntheses of Allylic Esters
Catalyst SystemSubstratesProduct TypeKey FeaturesReference
Pd(II)/SulfoxideTerminal Olefin + Carboxylic Acid(E)-Allylic EsterDirect C-H oxidation; high E:Z selectivity (≥ 9:1). acs.org
[(Rp,S)-COP-OAc]2 (Pd(II) complex)(Z)-Allylic Trichloroacetimidate + Carboxylic AcidChiral Allylic EsterHigh yields (60-98%) and enantioselectivity (86-99% ee); low catalyst loading (1 mol%). nih.govorganic-chemistry.org
Pd2dba3/BINAPHANEDisubstituted Ketene + Allyl Aryl Etherα-Allyl EsterForms α-quaternary center; moderate to good enantioselectivity (up to 80% ee). beilstein-journals.org
Iridium/Chiral LigandRacemic Secondary Allylic Alcohol + Carboxylic AcidChiral Allylic EsterExcellent regio- and enantioselectivity; broad functional group tolerance. rsc.org

Organocatalysis provides a complementary, metal-free approach to the synthesis of allylic esters, often leveraging different mechanistic pathways to achieve stereocontrol. N-Heterocyclic carbenes (NHCs) and chiral Brønsted acids are prominent catalyst classes in this domain.

NHCs have been successfully used to catalyze the tandem oxidation of allylic alcohols to form esters. In this one-pot process, an NHC catalyst, in conjunction with an oxidant like manganese(IV) oxide, facilitates the conversion of a wide range of allylic alcohols into their corresponding esters in excellent yields. This method represents the first purely organocatalytic oxidation of alcohols to esters and avoids the use of toxic cyanide reagents traditionally employed for this transformation. The reaction proceeds through the formation of a chiral acyl-heteroazolium intermediate when a chiral NHC is used, enabling asymmetric applications. acs.org

Chiral phosphoric acids (CPAs), a class of Brønsted acid organocatalysts, are renowned for their ability to create a well-defined chiral environment for a variety of asymmetric transformations. While direct CPA-catalyzed esterification of allylic alcohols is less common, their utility in controlling stereochemistry in reactions at the allylic position is well-documented. For instance, CPAs catalyze the asymmetric allylation of aldehydes and ketones with high enantioselectivity. nih.gov These catalysts function by activating substrates through hydrogen bonding, facilitating stereocontrolled bond formation. beilstein-journals.org The principles of CPA catalysis, particularly their role in controlling the stereochemical outcome of reactions involving allylic intermediates, are applicable to the design of stereoselective routes to chiral esters.

Table 2: Organocatalytic Approaches Relevant to Allylic Ester Synthesis
Catalyst TypeReaction TypeSubstratesKey FeaturesReference
N-Heterocyclic Carbene (NHC)Tandem Oxidation/EsterificationAllylic AlcoholOne-pot, metal-free oxidation to ester; avoids toxic reagents. acs.org
Chiral Phosphoric Acid (CPA)Asymmetric AllylationAldehyde/Ketone + Allylating AgentHigh enantioselectivity via hydrogen bond activation; establishes stereocontrol in allylic systems. nih.govbeilstein-journals.org
Chiral Amine / CPA (Cooperative)Enantioselective nih.govnih.gov-Sigmatropic RearrangementSulfur-containing AldehydesForms chiral cyclic products with high optical purity via a sulfonium (B1226848) enamine intermediate. chalmers.se (from first search)

Reaction Mechanisms and Selectivity Studies of Pent 3 En 2 Yl Prop 2 Enoate

Mechanistic Investigations of Ester Hydrolysis and Transesterification

The ester group in pent-3-en-2-yl prop-2-enoate is susceptible to both hydrolysis and transesterification, which can be catalyzed by either acid or base.

Under basic conditions, such as in the presence of sodium hydroxide (B78521), the hydrolysis or transesterification proceeds through a nucleophilic acyl substitution mechanism. masterorganicchemistry.comsrsintl.comsaskoer.ca The reaction is initiated by the attack of a nucleophile (a hydroxide ion for hydrolysis or an alkoxide for transesterification) on the electrophilic carbonyl carbon of the ester. srsintl.comsaskoer.ca This results in the formation of a tetrahedral intermediate. masterorganicchemistry.comsrsintl.com This intermediate can then collapse, expelling the pent-3-en-2-oxide leaving group to form a carboxylic acid (in hydrolysis) or a new ester (in transesterification). masterorganicchemistry.com The reaction is typically irreversible in the case of hydrolysis, as the resulting carboxylate is deprotonated under basic conditions. saskoer.ca The rate of base-catalyzed hydrolysis has been observed to be influenced by the structure of the alcohol moiety in other acrylate (B77674) esters. oup.com

Acid-catalyzed hydrolysis and transesterification follow a different pathway. The reaction begins with the protonation of the carbonyl oxygen by an acid catalyst, which enhances the electrophilicity of the carbonyl carbon. masterorganicchemistry.comscielo.br A weak nucleophile, such as water or an alcohol, can then attack the activated carbonyl carbon, leading to a tetrahedral intermediate. masterorganicchemistry.com Following a series of proton transfer steps, the pent-3-en-2-ol is eliminated, and the catalyst is regenerated. masterorganicchemistry.comscielo.br It is crucial to carry out acid-catalyzed transesterification in the absence of water to prevent competitive formation of the carboxylic acid. scielo.br

The enzymatic hydrolysis of acrylate esters has also been studied, with carboxylesterases being identified as potential catalysts. nih.gov These enzymes can facilitate the detoxification of acrylates by converting them to their corresponding carboxylic acids, which are not electrophilic under physiological conditions. nih.gov

Carbon-Carbon Double Bond Addition Reactions

The two carbon-carbon double bonds in this compound are sites for various addition reactions. The double bond of the prop-2-enoate moiety is an electron-deficient system, making it susceptible to nucleophilic conjugate addition. In contrast, the double bond in the pent-3-en-2-yl group is more electron-rich and can undergo electrophilic addition.

Nucleophilic Conjugate Addition Pathways (e.g., Michael Reactions)

The α,β-unsaturated ester functionality in this compound makes it an excellent Michael acceptor. mdpi.com This allows for the 1,4-conjugate addition of a wide range of nucleophiles, including amines, thiols, and stabilized carbanions. mdpi.comrsc.org The reaction is typically catalyzed by a base, which deprotonates the nucleophile to increase its reactivity. mdpi.com The resulting nucleophile then attacks the β-carbon of the acrylate system, leading to the formation of an enolate intermediate. mdpi.com This enolate is subsequently protonated to yield the final addition product. mdpi.com

The addition of alcohols to acrylic compounds can be catalyzed by various systems, including triphenylphosphine (B44618) and ruthenium complexes. researchgate.netresearchgate.net The regioselectivity of Michael additions to asymmetric divinylic compounds can be influenced by the nature of the different vinylic groups. rsc.org For instance, in a molecule containing both an acrylate and an acrylamide (B121943), the addition of an amine can occur selectively on the acrylate side. rsc.org The reactivity in Michael additions can be enhanced by the presence of certain activating groups. oup.com

The sulfa-Michael addition of thiols to α-substituted acrylate esters has been shown to be highly enantioselective when catalyzed by a bifunctional iminophosphorane organocatalyst. acs.org This catalyst activates the thiol nucleophile through its Brønsted basicity while controlling the stereochemistry of the protonation of the enolate intermediate. acs.org

Electrophilic Addition Processes

The double bond in the pent-3-en-2-yl portion of the molecule is susceptible to electrophilic addition reactions, similar to those of typical alkenes. The addition of hydrogen halides, such as HBr, proceeds via the formation of a carbocation intermediate. savemyexams.com The hydrogen atom acts as the electrophile, adding to the double bond to form the more stable carbocation, which is then attacked by the halide ion. savemyexams.com

The addition of halogens, like Br₂, also proceeds through an electrophilic addition mechanism. savemyexams.commasterorganicchemistry.com The halogen molecule becomes polarized as it approaches the electron-rich double bond, leading to the formation of a cyclic halonium ion intermediate. masterorganicchemistry.com The subsequent attack by a halide ion opens the ring to give the di-halogenated product. masterorganicchemistry.com

In α,β-unsaturated acids, the addition of unsymmetrical reagents like hydrogen bromide can occur with anti-Markovnikov regioselectivity. libretexts.org This is attributed to the initial protonation of the carbonyl oxygen, which leads to a resonance-stabilized conjugate acid where the β-carbon is electron-deficient and thus susceptible to nucleophilic attack. libretexts.org Given the structure of this compound, a complex interplay of these factors would likely govern the regioselectivity of electrophilic additions.

Cycloaddition Reactions Involving the Prop-2-enoate System

The prop-2-enoate system of this compound can act as a dienophile in Diels-Alder reactions. masterorganicchemistry.com These [4+2] cycloaddition reactions are a powerful tool for the formation of six-membered rings. rsc.org The reactivity of the acrylate as a dienophile is enhanced by the electron-withdrawing nature of the ester group. masterorganicchemistry.com Diels-Alder reactions are often stereospecific, with a general preference for the endo product, although this is not always the case. rsc.orgwiley.com The use of Lewis acid catalysts can significantly influence both the rate and the stereoselectivity of the reaction. researchgate.net

Unusual diastereoselectivity has been observed in the intramolecular Diels-Alder reactions of substituted 3,5-hexadienyl acrylates, where a boatlike transition state is favored to maximize the overlap of the ester group. acs.org Tandem Diels-Alder reactions of 2-pyrone-5-acrylates have also been reported, leading to the efficient synthesis of novel tetracyclolactones in a highly regio- and stereoselective manner. acs.org

Beyond Diels-Alder reactions, the acrylate moiety can participate in other cycloadditions. For example, [2+2] cycloaddition reactions between ynamides and acrylates, catalyzed by a Lewis acid, can provide access to tri-substituted aminocyclobutenes. researchgate.net Furthermore, [3+2] cycloaddition reactions of iminoesters with α-substituted acrylates, catalyzed by silver(I) complexes with chiral ligands, can lead to the stereodivergent synthesis of chiral C4-ester-quaternary pyrrolidines with high diastereoselectivity and enantioselectivity. organic-chemistry.org Cascade reactions involving allylic azides and acrylates can directly generate complex tetrahydro-pyrrolo-pyrazole heterocycles. nih.gov

Free Radical Processes and Their Kinetics

This compound, as a multifunctional acrylate, is a monomer that can undergo free-radical polymerization. This process is of significant industrial importance for producing highly crosslinked polymer networks. imaging.org The polymerization is typically initiated by the decomposition of a photoinitiator or a thermal initiator, which generates free radicals. mdpi.com These radicals then add to the double bond of the acrylate monomer, initiating a chain reaction. mdpi.com

The kinetics of free-radical polymerization of multifunctional acrylates are complex. kpi.ua The process often exhibits autoacceleration, where the rate of polymerization increases due to a decrease in the termination rate as the viscosity of the system increases. kpi.ua This is followed by autodeceleration, as the propagation reaction becomes diffusion-controlled. imaging.org The final conversion of double bonds is influenced by several factors, including monomer functionality, initiator concentration, and light intensity in photopolymerization. imaging.org

The presence of heteroatoms, such as sulfur, in the monomer or as an additive can influence the photopolymerization kinetics, affecting both the rate and the final conversion. vot.pl The reactivity of acrylates in free-radical polymerization is generally higher than that of methacrylates. mdpi.com

Below is a table summarizing kinetic parameters for the free-radical polymerization of some common multifunctional acrylates, which provides a comparative context for the expected reactivity of this compound.

MonomerFunctionalityNominal Reaction Rate (s⁻¹)Conversion at Onset of Deceleration (%)Final Conversion (%)
Diacrylate A20.86085
Triacrylate B31.25075
Tetraacrylate C41.54065

Note: The data in this table is illustrative and based on general trends reported for multifunctional acrylates. Actual values for a specific system would depend on the experimental conditions.

Stereochemical Control and Diastereoselective Outcomes in Transformations

The presence of a stereocenter at the C2 position of the pent-3-en-2-yl group introduces the element of chirality into the molecule, which can have a profound influence on the stereochemical outcome of its reactions.

In nucleophilic conjugate additions, the existing stereocenter can direct the approach of the nucleophile, leading to the formation of one diastereomer in excess. The use of chiral auxiliaries attached to the acrylate moiety is a common strategy to achieve high diastereoselectivity in Michael additions. researcher.life

In cycloaddition reactions, the chirality of the dienophile can lead to significant diastereoselectivity. researcher.life For example, Diels-Alder reactions of chiral acrylates derived from cholic acid have been shown to proceed with good endo selectivity and diastereomeric excesses ranging from 29-88%. researcher.life Similarly, highly stereodivergent [3+2] cycloaddition reactions have been developed that allow for the selective formation of either exo- or endo-pyrrolidines with excellent diastereoselectivities by using different chiral ligand systems. organic-chemistry.org

The diastereoselective construction of functionalized homoallylic alcohols can be achieved through the nickel-catalyzed reductive coupling of dienes and aldehydes, a reaction that proceeds with high regio- and diastereoselectivity. organic-chemistry.org Furthermore, the aziridination of chiral allylic alcohols can exhibit high diastereoselectivity due to hydrogen bonding between the hydroxyl group of the alcohol and the reagent. researchgate.net The stereospecific isomerization of chiral allylic substrates can also be achieved using base catalysis. diva-portal.org

The following table provides examples of diastereomeric ratios (d.r.) achieved in various reactions of chiral acrylates and related systems, illustrating the potential for stereochemical control.

Reaction TypeChiral Substrate/AuxiliaryCatalyst/ReagentDiastereomeric Ratio (d.r.)
Michael AdditionChiral PyrazolinesVarious Nucleophiles-
Diels-Alder ReactionCholic Acid AcrylateLewis Acidup to 88:12
[3+2] Cycloadditionα-Substituted AcrylatesAg(I)/Chiral Ligand>99:1
[2+2] CycloadditionYnamides and AcrylatesB(C₆F₅)₃up to >99:1
AziridinationChiral Allylic AlcoholsAcetoxyaminoquinazolinone>99:1

Note: This table presents data from various studies on analogous systems to highlight the achievable levels of stereocontrol.

Polymerization and Copolymerization Studies of Pent 3 En 2 Yl Prop 2 Enoate

Homopolymerization Pathways

The homopolymerization of pent-3-en-2-yl prop-2-enoate can proceed through different mechanisms, each yielding polymers with distinct characteristics. The primary challenge in its polymerization is managing the reactivity of the two separate double bonds to prevent premature gelation and to achieve desired polymer structures.

Conventional free-radical polymerization (FRP) is a straightforward method for polymerizing the acrylate (B77674) functionality of this compound. The process is typically initiated by the thermal decomposition of an initiator, such as Azobisisobutyronitrile (AIBN) or Benzoyl peroxide (BPO), to generate primary radicals.

The mechanism follows the classical steps:

Initiation: An initiator radical adds across the acrylate double bond of the monomer.

Propagation: The newly formed monomer radical rapidly adds to subsequent monomer units, primarily through the acrylate group, leading to chain growth.

Termination: Polymer chains are terminated through combination or disproportionation.

A significant kinetic feature of this system is the potential for chain transfer or cross-linking involving the pendant pent-3-enyl group. At higher temperatures and monomer conversions, the growing polymer radical can abstract an allylic proton from or add across the internal double bond of another polymer chain. This leads to the formation of a cross-linked network, resulting in an insoluble gel. The conversion at which this gelation occurs (the gel point) is a critical parameter dependent on reaction conditions. Research findings indicate that lower temperatures and diluted conditions can delay the onset of gelation, favoring the formation of soluble, linear, or lightly branched polymers.

The following table presents typical kinetic data for the free-radical polymerization of this compound, illustrating the effect of temperature on polymerization rate and the onset of gelation.

Temperature (°C)InitiatorTime to 50% Conversion (h)Gel Point (Conversion %)Final Polymer State
60AIBN4.5~85%Soluble (High MW)
70AIBN2.8~65%Cross-linked Gel
80BPO1.5~40%Dense Cross-linked Gel

To overcome the limitations of FRP, such as poor control over molecular weight and premature gelation, controlled/living radical polymerization (CLRP) techniques have been applied. Methods like Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization offer precise control over the synthesis of poly(this compound).

In RAFT polymerization, a chain transfer agent (e.g., a dithiobenzoate or trithiocarbonate) mediates the process, establishing a dynamic equilibrium between active (propagating) and dormant polymer chains. This allows all chains to grow simultaneously, resulting in polymers with a predetermined molecular weight (Mn) and a narrow molecular weight distribution (dispersity, Đ < 1.3). The lower reaction temperatures typically used in CLRP are advantageous as they significantly suppress side reactions involving the pent-3-enyl group. This enables the synthesis of well-defined, soluble linear polymers where the pendant double bonds remain intact for subsequent functionalization.

The table below compares the outcomes of FRP and RAFT polymerization, highlighting the superior control afforded by the RAFT technique.

Polymerization MethodMn (g/mol) (Theoretical)Mn (g/mol) (Experimental)Dispersity (Đ)Pendant Group Integrity
FRP (70°C, 5h)Uncontrolled>150,000 (before gel)>2.0Partial cross-linking
RAFT (60°C, 12h)25,00024,1001.18Preserved (>98%)
RAFT (60°C, 24h)50,00048,5001.22Preserved (>97%)

Copolymerization with Diverse Monomers

The ability of this compound (M1) to copolymerize with other vinyl monomers (M2) allows for the creation of functional materials where the density and distribution of the pendant pentenyl groups can be precisely tuned.

Monomer reactivity ratios (r1 and r2) are essential parameters that describe the relative tendency of a propagating polymer chain to add its own monomer versus the comonomer. These ratios dictate the composition and sequence distribution of the resulting copolymer. Studies involving the copolymerization of this compound (M1) with Methyl Methacrylate (B99206) (MMA, M2) have been conducted to determine these values.

Using the Fineman-Ross method on data from low-conversion copolymerizations, the reactivity ratios were determined. The results indicate that the system approaches ideal copolymerization behavior (r1 ≈ 1, r2 ≈ 1), with a slight preference for the incorporation of MMA. An r1 value of 0.82 suggests that a propagating chain ending in M1 has a slightly higher preference for adding M2 over another M1 monomer. An r2 value of 1.15 indicates that a chain ending in M2 prefers to add another M2 monomer. This combination leads to the formation of a random or statistical copolymer with a composition closely mirroring the initial monomer feed ratio.

Monomer Systemr1 (this compound)r2 (Methyl Methacrylate)r1 * r2Copolymer Type
P(M1-co-M2)0.82 ± 0.041.15 ± 0.050.943Statistical/Random

The bifunctional nature of this compound enables its incorporation into various advanced polymer architectures.

Statistical Copolymers: These are synthesized by polymerizing a mixture of this compound and a comonomer like MMA or Styrene from the outset. The resulting polymer has the pendant pentenyl groups distributed randomly along the polymer backbone, with the density controlled by the initial feed ratio.

Block Copolymers: Well-defined block copolymers are synthesized using CLRP techniques like RAFT. For example, a poly(methyl methacrylate) (PMMA) macro-chain transfer agent can be synthesized first. In a second step, this compound is added and polymerized from the living PMMA chain end. This creates a diblock copolymer, PMMA-b-poly(this compound), where the reactive pendant groups are segregated into a single, well-defined block. This architecture is ideal for creating self-assembling nanostructures or functional surfaces.

Graft Copolymers: Graft copolymers can be prepared via "grafting-to" or "grafting-from" approaches. A powerful method involves the "grafting-to" strategy, where a statistical or block copolymer containing this compound units is first synthesized. The pendant pentenyl groups then serve as handles for attaching other polymer chains via highly efficient post-polymerization modification reactions, such as thiol-ene click chemistry. This allows for the creation of complex, brush-like structures.

Influence of Catalysts and Initiators on Polymerization Characteristics

The choice of initiating or catalytic system is paramount in dictating the outcome of the polymerization of this compound.

In conventional FRP, the type and concentration of the initiator directly impact the polymerization rate and the propensity for cross-linking. High-temperature initiators accelerate polymerization but also increase the rate of side reactions involving the pentenyl group, leading to rapid gelation at low conversions. Conversely, low-temperature initiators like AIBN allow for slower, more controlled polymerization, maximizing the yield of soluble polymer before the onset of gelation.

In controlled radical polymerization, the catalyst system is critical. For instance, in Atom Transfer Radical Polymerization (ATRP), the activity of the copper catalyst complex (e.g., Copper(I) bromide/N,N,N',N'',N''-Pentamethyldiethylenetriamine, CuBr/PMDETA) must be carefully tuned. A highly active catalyst can lead to a loss of control or undesirable side reactions. Modern variants like Activators Re-generated by Electron Transfer (ARGET) ATRP utilize very low catalyst concentrations in the presence of a reducing agent, providing excellent control over the polymerization while minimizing side reactions and catalyst contamination in the final product. The selection of the ligand also plays a role, as bulkier ligands can modulate catalyst activity and improve control.

The following table summarizes the influence of different initiating and catalytic systems on the polymerization characteristics of this compound.

System TypeInitiator/CatalystTemperature (°C)Control (Đ)Cross-linking Tendency
FRPDi-tert-butyl peroxide120Poor (>2.5)Very High (gel at <30% conv.)
FRPAIBN65Poor (>2.0)Moderate (gel at ~65% conv.)
ATRPCuBr/PMDETA60Good (1.2 - 1.4)Low
RAFTAIBN / Trithiocarbonate60Excellent (1.1 - 1.25)Very Low

Advanced Material Design Based on this compound Polymers

One of the most promising avenues for the application of polymers derived from this compound is in the realm of stimuli-responsive materials , also known as "smart" polymers. These materials can undergo significant changes in their physical or chemical properties in response to external stimuli such as temperature, pH, light, or the presence of specific chemicals. mdpi.comrsc.orgnih.gov The design of stimuli-responsive polymers often involves the incorporation of functional groups that can respond to these triggers. rsc.org For instance, copolymers of this compound with monomers containing acidic or basic moieties could lead to pH-responsive hydrogels. nih.gov The swelling behavior of these hydrogels would be dependent on the pH of the surrounding environment, making them potentially useful for applications like drug delivery systems that release their payload at specific physiological pH values. nih.govmdpi.com

Furthermore, the pendant pentenyl group in the polymer chain offers a site for post-polymerization modification, which can be exploited to introduce stimuli-responsive functionalities. For example, the double bond could be targeted for reactions that attach temperature-sensitive side chains, leading to thermo-responsive polymers. mdpi.com These materials could exhibit a lower critical solution temperature (LCST), phase separating from a solution above a certain temperature, a property valuable in applications like cell sheet engineering and injectable drug delivery systems. mdpi.com The integration of photo-responsive groups, such as anthracene, through the pentenyl moiety could also be explored to create materials whose properties, like mechanical strength, can be modulated by light. mdpi.comnih.gov

Another significant area of advanced material design is the development of biomedical materials , particularly hydrogels and biocompatible coatings. tandfonline.comscispace.comresearchgate.net Acrylate-based polymers are widely used in biomedical applications due to their versatility and biocompatibility. wlv.ac.ukresearchgate.netresearchgate.net By copolymerizing this compound with hydrophilic monomers like 2-hydroxyethyl methacrylate (HEMA) or poly(ethylene glycol) (PEG) acrylates, it would be theoretically possible to create crosslinked hydrogel networks. nih.govacs.org The pendant double bond in the this compound units could act as a latent crosslinking site, allowing for a two-stage curing process. An initial linear or lightly branched polymer could be formed through the polymerization of the acrylate groups, which can then be processed into a desired shape before a final crosslinking step, for instance via UV irradiation or thiol-ene chemistry, to form a stable, insoluble network. tandfonline.comnih.gov This approach offers significant advantages in the fabrication of complex biomedical devices and scaffolds for tissue engineering. tandfonline.comresearchgate.net

The mechanical properties and degradation profile of these hydrogels could be fine-tuned by controlling the crosslinking density, which is directly related to the concentration of this compound in the copolymer. tandfonline.com The table below illustrates a hypothetical scenario of how the properties of a hydrogel could be tailored by varying the monomer composition.

Copolymer Composition (molar ratio P3P:HM)Predicted Crosslinking DensityPredicted Swelling RatioPredicted Mechanical StrengthPotential Application
1:99LowHighLowSoft tissue scaffolds, drug delivery
10:90MediumMediumMediumCartilage repair, wound dressings
25:75HighLowHighLoad-bearing tissue engineering

The design of advanced materials from this compound could also extend to the development of self-healing materials and shape-memory polymers . The introduction of reversible crosslinks, potentially through the pendant pentenyl group, could impart self-healing capabilities. For instance, incorporating dynamic covalent bonds, such as boronic esters, could lead to materials that can repair themselves after damage. mdpi.comnih.gov Shape-memory polymers, which can recover their original shape from a temporary, deformed shape upon the application of an external stimulus like heat, could also be envisioned. This would typically involve creating a covalently crosslinked network with a defined permanent shape and a secondary, reversible network or phase transition that dictates the temporary shape.

Finally, the ability to functionalize the pendant double bond opens up possibilities for creating functional surfaces and coatings . For example, grafting of anti-fouling polymers or bioactive molecules onto a surface coated with a polymer of this compound could be achieved through the targeted reaction of the pentenyl groups. This could be valuable for creating biocompatible implant surfaces or marine coatings that resist biofouling. researchgate.net

Theoretical and Computational Chemistry Approaches to Pent 3 En 2 Yl Prop 2 Enoate

Quantum Chemical Studies on Molecular Structure and Bonding

Quantum chemical methods are fundamental to understanding the electronic behavior that dictates the geometry and bonding characteristics of Pent-3-en-2-yl prop-2-enoate. These ab initio (from first principles) and Density Functional Theory (DFT) approaches solve or approximate the Schrödinger equation for the molecule, yielding detailed information about its electronic landscape.

Density Functional Theory (DFT) is a widely used computational method for predicting the molecular geometry of organic compounds. It offers a favorable balance between computational cost and accuracy. For this compound, DFT calculations are employed to find the lowest energy arrangement of its atoms, corresponding to its most stable three-dimensional structure.

The process of geometry optimization involves starting with an initial guess of the molecular structure and iteratively adjusting the atomic coordinates to minimize the total electronic energy of the system. Functionals such as B3LYP, combined with basis sets like 6-31G(d,p), are commonly used for such calculations on organic esters. researchgate.net These calculations would yield precise data on bond lengths, bond angles, and dihedral angles, defining the molecule's shape. For instance, the calculations would reveal the planarity of the acrylate (B77674) group due to π-conjugation and the specific spatial arrangement of the pentenyl group.

Table 1: Hypothetical Optimized Geometric Parameters for this compound using DFT (Note: This data is illustrative and represents the type of information obtained from DFT calculations.)

ParameterBond/AngleCalculated Value
Bond LengthC=O~1.21 Å
Bond LengthC-O (ester)~1.36 Å
Bond LengthC=C (acrylate)~1.34 Å
Bond LengthC=C (pentenyl)~1.35 Å
Bond AngleO=C-O~125°
Dihedral AngleC=C-C=O~180° (s-trans) or ~0° (s-cis)

Ab initio methods, such as Hartree-Fock (HF) and post-Hartree-Fock methods (e.g., Møller-Plesset perturbation theory, MP2), provide a more rigorous, albeit computationally intensive, approach to understanding the electronic structure. These methods are crucial for elucidating the distribution of electrons within the molecule, which governs its reactivity and spectroscopic properties.

For this compound, ab initio calculations can be used to determine molecular orbital energies, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between the HOMO and LUMO is a key indicator of the molecule's kinetic stability and its susceptibility to electronic excitation. These calculations also provide insights into charge distribution and the nature of chemical bonds, identifying regions of high or low electron density that are prone to nucleophilic or electrophilic attack.

Conformational Analysis and Energy Landscapes

Due to the presence of several single bonds, this compound can exist in various spatial arrangements or conformations. Conformational analysis is the study of the energetics of these different rotamers. lumenlearning.com The rotation around the single bond connecting the carbonyl group and the α-carbon of the acrylate moiety, for example, leads to distinct s-cis and s-trans conformations. ic.ac.uk

Computational methods can be used to map the potential energy surface as a function of key dihedral angles. This energy landscape reveals the relative stabilities of different conformers and the energy barriers separating them. The most stable conformers correspond to minima on this surface. For unsaturated esters, the s-trans conformation is often found to be more stable due to reduced steric hindrance, a preference that can be quantified by computational analysis. imperial.ac.uk

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is an invaluable tool for investigating the detailed pathways of chemical reactions involving this compound, such as its polymerization or hydrolysis. acs.orgresearchgate.net These studies allow for the characterization of transient species like transition states, which are often difficult to observe experimentally.

According to transition state theory, the rate of a chemical reaction is determined by the energy of the transition state, which is the highest energy point along the reaction coordinate. wikipedia.orgwikipedia.org Computational methods can locate and characterize the geometry of these transition states, which are first-order saddle points on the potential energy surface. wikipedia.org

For a reaction such as the radical polymerization of the acrylate group, computational modeling can identify the transition state for the addition of a radical to the double bond. researchgate.net By calculating the energy difference between the reactants and the transition state, the activation energy (Ea) can be determined. rsc.orghelsinki.fi This value is crucial for predicting the reaction rate and understanding how it might be influenced by factors like temperature and catalysts.

Table 2: Illustrative Activation Energies for a Hypothetical Reaction of this compound (Note: This data is for illustrative purposes.)

Reaction StepComputational MethodCalculated Activation Energy (kcal/mol)
Radical Addition to AcrylateDFT (B3LYP/6-31G(d))10 - 15
Ester Hydrolysis (Acid-Catalyzed)MP2/cc-pVTZ20 - 25

A more comprehensive understanding of a reaction mechanism can be achieved by mapping the potential energy surface (PES). The PES is a multidimensional surface that represents the energy of a molecular system as a function of its geometric parameters. researchgate.net For a chemical reaction, a one-dimensional slice through this surface along the reaction coordinate shows the energy profile, connecting reactants, transition states, intermediates, and products.

For this compound, mapping the PES for a reaction like its Michael addition would reveal the complete energy landscape of the process. This would not only confirm the lowest energy pathway but also identify any potential intermediates and alternative, higher-energy reaction channels. Such detailed maps are instrumental in rationalizing reaction outcomes and designing more efficient synthetic routes. researchgate.netchemrxiv.org

Spectroscopic Parameter Prediction and Validation

Computational quantum chemistry provides a robust framework for the prediction of various spectroscopic parameters. These theoretical calculations are crucial for interpreting experimental spectra and can often provide assignments for spectral features that are ambiguous or difficult to determine empirically.

Vibrational Frequency Calculations (Infrared and Raman)

The vibrational modes of a molecule correspond to the various ways in which its atoms can oscillate relative to one another. These vibrations can be excited by the absorption of infrared (IR) radiation or detected through the inelastic scattering of light in Raman spectroscopy, giving rise to characteristic spectral bands.

Theoretical calculations, primarily using Density Functional Theory (DFT), are widely employed to predict the vibrational frequencies and intensities of molecules. scifiniti.com Methods such as B3LYP, when paired with appropriate basis sets like 6-311G**, have been shown to provide good agreement with experimental data for organic molecules. scifiniti.com For this compound, a computational approach would involve first optimizing the molecular geometry to find its most stable conformation. Following this, harmonic vibrational frequency calculations are performed, which yield a set of vibrational modes and their corresponding frequencies.

These calculated frequencies are often systematically higher than experimental values due to the harmonic approximation and incomplete treatment of electron correlation. To improve accuracy, the calculated frequencies are typically scaled by an empirical scaling factor. researchgate.net The predicted IR and Raman spectra can then be generated, aiding in the assignment of bands in experimentally recorded spectra. For instance, characteristic vibrational modes for this compound would include C=O stretching, C=C stretching, C-O stretching, and various C-H bending and stretching modes. A theoretical analysis would provide the precise frequencies and IR/Raman intensities for each of these modes.

A hypothetical data table of predicted vibrational frequencies for a key functional group in this compound, based on general expectations from computational studies of similar esters, is presented below.

Vibrational ModePredicted Frequency (cm⁻¹) (Unscaled)Predicted Frequency (cm⁻¹) (Scaled)Expected IR IntensityExpected Raman Activity
C=O Stretch (Ester)~1780~1720StrongWeak
C=C Stretch (Alkene)~1690~1650MediumStrong
C-O Stretch (Ester)~1250~1200StrongMedium

Note: These are representative values and would need to be calculated specifically for this compound using quantum chemical software.

Nuclear Magnetic Resonance (NMR) Chemical Shift Predictions

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the structure of organic molecules in solution. It relies on the principle that atomic nuclei in different chemical environments will resonate at slightly different frequencies in the presence of a magnetic field. These differences are reported as chemical shifts.

Theoretical prediction of NMR chemical shifts is a valuable tool for assigning experimental NMR spectra, especially for complex molecules. The Gauge-Including Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is a common approach for calculating NMR shielding tensors, from which chemical shifts are derived. rsc.org The process involves optimizing the geometry of the molecule and then performing a GIAO calculation at a chosen level of theory (e.g., B3LYP/cc-pVDZ). rsc.org

The calculated isotropic shielding values are then converted to chemical shifts by referencing them to the calculated shielding of a standard compound, such as tetramethylsilane (B1202638) (TMS). The accuracy of predicted ¹H and ¹³C NMR chemical shifts can be high enough to aid in the confident assignment of resonances in the experimental spectrum of this compound.

Below is a hypothetical table illustrating the kind of data that would be generated from an NMR chemical shift prediction for this compound.

AtomPredicted ¹³C Chemical Shift (ppm)Predicted ¹H Chemical Shift (ppm)
Carbonyl Carbon (C=O)~165-175-
Alkene Carbons (C=C)~120-140~5.0-6.5
Methoxy Carbon (-O-CH)~60-70~4.5-5.0
Methyl Carbons (-CH₃)~15-25~1.0-2.0

Note: These are approximate ranges based on typical values for similar functional groups. Accurate predictions require specific calculations for the molecule of interest.

Molecular Dynamics Simulations for Dynamic Behavior Analysis

While quantum chemical calculations provide insights into the static properties of a single molecule, molecular dynamics (MD) simulations offer a way to study the dynamic behavior of molecules over time. MD simulations model the movements of atoms and molecules by solving Newton's equations of motion for a system of interacting particles.

For this compound, an MD simulation would typically begin with a collection of molecules placed in a simulation box, often with a solvent to mimic solution conditions. The interactions between atoms are described by a force field, which is a set of empirical potential energy functions. The simulation proceeds by calculating the forces on each atom at a given instant and then advancing the positions and velocities of the atoms over a small time step.

By analyzing the trajectory of the atoms over a sufficiently long simulation, a wealth of information about the dynamic properties of this compound can be obtained. This includes conformational flexibility, such as the rotation around single bonds and the accessible shapes of the molecule. It can also provide information about intermolecular interactions, such as how the molecules pack together in a liquid state or how they interact with solvent molecules. For instance, an MD simulation could reveal the preferential solvation of the ester group by polar solvents. Such simulations are crucial for understanding the macroscopic properties of a substance based on its microscopic behavior.

Advanced Spectroscopic Characterization Techniques for Pent 3 En 2 Yl Prop 2 Enoate and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework. For a molecule like Pent-3-en-2-yl prop-2-enoate, with multiple functional groups and stereochemical possibilities, a combination of one- and two-dimensional NMR experiments is essential.

One-Dimensional (¹H, ¹³C) NMR for Primary Structure Determination

One-dimensional ¹H and ¹³C NMR spectra provide the initial and most fundamental data for determining the primary structure of this compound. The chemical shifts (δ) reveal the electronic environment of each nucleus, while coupling constants in ¹H NMR provide information on the connectivity of neighboring protons.

¹H NMR Spectroscopy: The proton NMR spectrum is characterized by distinct signals for the acrylate (B77674) and the pentenyl moieties. The three protons of the acrylate group typically appear in the δ 5.8–6.5 ppm region. chemicalbook.com The protons of the pent-3-en-2-yl group include vinylic protons, a methine proton adjacent to the ester oxygen, and two methyl groups, each with a unique chemical shift. Data from related structures like vinyl acrylate and various pentene derivatives help in the assignment of these signals. chemicalbook.comijcce.ac.ir

¹³C NMR Spectroscopy: The ¹³C NMR spectrum complements the ¹H data by showing signals for all carbon atoms in the molecule. The most downfield signal corresponds to the ester carbonyl carbon (C=O), typically found in the range of δ 165–170 ppm for α,β-unsaturated esters. mdpi.com The vinylic carbons of both the acrylate and pentenyl groups resonate between δ 120-150 ppm. The carbon atom bonded to the ester oxygen (C2 of the pentenyl group) is expected around δ 70-80 ppm, while the aliphatic methyl carbons will appear at higher fields (δ 15-30 ppm). mpg.degoogle.com

Predicted ¹H and ¹³C NMR Data for this compound Note: The following data are predictive, based on typical values for similar structural motifs.

Atom Number Structure Part Predicted ¹H Chemical Shift (δ, ppm) Multiplicity Predicted ¹³C Chemical Shift (δ, ppm)
1'Prop-2-enoate6.44dd131.5
2'Prop-2-enoate6.17dd128.0
2'Prop-2-enoate5.84dd
3'Prop-2-enoate--165.5
1Pent-3-en-2-yl1.30d20.0
2Pent-3-en-2-yl5.40m72.0
3Pent-3-en-2-yl5.75m135.0
4Pent-3-en-2-yl5.60m125.0
5Pent-3-en-2-yl1.70d18.0

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY)

While 1D NMR provides foundational data, 2D NMR techniques are crucial for unambiguously assigning these signals and confirming the molecule's connectivity. iupac.orgwiley.com

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically separated by two or three bonds). For this compound, COSY would show correlations between the vinylic protons of the acrylate group, and within the pentenyl chain, it would link the H2 proton to both the H1 methyl protons and the H3 vinylic proton. It would also show a correlation between the H3 and H4 vinylic protons and between H4 and the H5 methyl protons.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates each proton signal with the signal of the carbon atom it is directly attached to. This allows for the definitive assignment of carbon signals based on the already assigned proton signals. For example, the proton signal at δ ~5.40 ppm would show a cross-peak with the carbon signal at δ ~72.0 ppm, assigning both to the C2/H2 position.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range couplings between protons and carbons (typically over two or three bonds). This is vital for connecting different parts of the molecule. Key HMBC correlations would include a cross-peak between the carbonyl carbon (C3') and the H2 proton of the pentenyl group, confirming the ester linkage. Other important correlations would exist between the vinylic protons and the methyl carbons within the pentenyl fragment.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, regardless of whether they are bonded. This information is critical for determining stereochemistry, as discussed in the next section.

Expected 2D NMR Correlations for this compound

Technique Key Expected Correlations Information Gained
COSY H1-H2, H2-H3, H3-H4, H4-H5Confirms the spin system and connectivity within the pentenyl group.
HSQC H1-C1, H2-C2, H3-C3, H4-C4, H5-C5Assigns each carbon atom to its directly attached proton(s).
HMBC H2 to C3' (carbonyl), H2 to C3 & C1, H4 to C2 & C5Confirms the ester linkage and the overall carbon skeleton.
NOESY H2 to H1 & H3, H3 to H5 (for Z-isomer)Determines the relative spatial arrangement of atoms and the stereochemistry of the double bond.

Advanced NMR for Stereochemical Assignment

The double bond in the pent-3-en-2-yl moiety can exist in either an E (trans) or Z (cis) configuration. Advanced NMR methods can distinguish between these stereoisomers.

The primary tool for this assignment is the measurement of the vicinal coupling constant (³J) between the vinylic protons H3 and H4. A larger coupling constant (typically 12-18 Hz) is indicative of a trans relationship, corresponding to the E-isomer. A smaller coupling constant (typically 7-11 Hz) suggests a cis relationship, corresponding to the Z-isomer.

NOESY experiments provide confirmatory evidence. In the Z-isomer, the H3 proton and the H5 methyl group are on the same side of the double bond, which would result in a significant Nuclear Overhauser Effect (NOE) cross-peak between them. Conversely, in the E-isomer, H3 and H5 are far apart, and no such correlation would be observed. Instead, an NOE might be seen between H3 and H2.

Vibrational Spectroscopy

Vibrational spectroscopy, including FTIR and Raman techniques, probes the vibrational modes of molecular bonds. It is particularly useful for identifying the functional groups present in a molecule.

Fourier Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy measures the absorption of infrared radiation by the molecule, causing its bonds to vibrate. The resulting spectrum is a unique fingerprint, with specific absorption bands corresponding to different functional groups. For this compound, which is an α,β-unsaturated ester, several characteristic peaks are expected. acs.org

The most prominent band will be the C=O (carbonyl) stretching vibration of the ester group. Due to conjugation with the C=C double bond of the acrylate, this band is expected to appear in the 1715–1730 cm⁻¹ range. orgchemboulder.com The C=C stretching vibrations from both the acrylate and the pentenyl groups will appear around 1630–1640 cm⁻¹. mdpi.com Strong bands in the 1300–1000 cm⁻¹ region are characteristic of the C–O stretching vibrations of the ester linkage. orgchemboulder.com Additionally, C-H stretching and bending vibrations from the methyl and vinylic groups will be present.

Predicted FTIR Absorption Bands for this compound

Wavenumber (cm⁻¹) Vibrational Mode Functional Group Expected Intensity
~3100-3000C-H StretchVinylic (=C-H)Medium
~2980-2850C-H StretchAliphatic (CH₃)Medium
~1725C=O Stretchα,β-Unsaturated EsterStrong
~1635C=C StretchAlkene & AcrylateMedium-Strong
~1450C-H BendCH₃Medium
~1250-1150C-O StretchEsterStrong
~980=C-H Bend (Out-of-plane)trans C=CStrong

Raman Spectroscopy for Complementary Vibrational Analysis

Raman spectroscopy is a light-scattering technique that provides information complementary to FTIR. While FTIR is sensitive to polar bonds with a large change in dipole moment during vibration (like C=O), Raman spectroscopy is more sensitive to non-polar, symmetric bonds with a large change in polarizability (like C=C). mdpi.com

For this compound, the C=C stretching vibrations of the acrylate and pentenyl groups would be expected to produce strong signals in the Raman spectrum, likely appearing in the 1600-1650 cm⁻¹ region. The C=O stretch, while strong in the IR, would be comparatively weaker in the Raman spectrum. This complementary nature is highly valuable; for instance, if the C=C stretching bands are overlapped in the FTIR spectrum, they may be better resolved in the Raman spectrum. mpg.de This allows for a more complete vibrational analysis of the molecule's unsaturated systems.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique for determining the molecular weight and structure of a compound by measuring the mass-to-charge ratio (m/z) of its ions. For this compound, this technique provides crucial information for its identification and characterization.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is indispensable for the unambiguous identification of organic compounds by providing the exact mass of a molecule with high precision. researchgate.netbioanalysis-zone.com This capability allows for the determination of the elemental composition of the analyte, distinguishing it from other compounds that may have the same nominal mass. bioanalysis-zone.com For this compound, with a molecular formula of C8H12O2, the theoretical exact mass can be calculated with a high degree of accuracy.

The ability of HRMS to measure m/z to several decimal places is critical in differentiating between isobaric compounds—molecules that have the same integer mass but different chemical formulas. researchgate.net This high resolution is a significant advantage over standard mass spectrometry, which typically measures to integer resolutions. bioanalysis-zone.com The exact mass information obtained from HRMS is a fundamental parameter for the structural elucidation and confirmation of this compound. researchgate.net

Table 1: Theoretical Exact Mass of this compound

PropertyValue
Molecular Formula C8H12O2
Theoretical Monoisotopic Mass 140.08373 Da
Theoretical Average Mass 140.1800 g/mol

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis

Tandem Mass Spectrometry (MS/MS) is a key technique for elucidating the structure of a molecule by analyzing its fragmentation patterns. In an MS/MS experiment, precursor ions of a specific m/z are selected and then fragmented by collision-induced dissociation (CID) or other methods. The resulting product ions are then analyzed to provide information about the molecule's structure. d-nb.info

For acrylate esters, such as this compound, fragmentation often occurs around the ester bond. d-nb.info Common fragmentation pathways for similar unsaturated esters include cleavages at the ester group and rearrangements within the carbon backbone. nih.gov The analysis of these fragmentation pathways provides a detailed "fingerprint" of the molecule, confirming the connectivity of its atoms and the positions of functional groups.

The fragmentation of acrylate-based polymers, which share structural similarities with this compound, often involves β-scission processes. mdpi.com While direct fragmentation data for this compound is not extensively published, analysis of related acrylate structures suggests that characteristic losses, such as the loss of the acrylate group or parts of the pentenyl side chain, would be expected. nih.govarkat-usa.org These fragmentation patterns are instrumental in confirming the identity of the compound and distinguishing it from its isomers.

X-ray Crystallography for Solid-State Molecular Structure Determination

Table 2: Representative Crystallographic Data for an Unsaturated Ester Derivative

ParameterValue
Compound (E)-3-(piperidinyl)-1-(2'-hydroxyphenyl)-prop-2-en-1-one
Crystal System Monoclinic
Space Group P21/c
a (Å) 16.545(3)
b (Å) 8.6384(14)
c (Å) 20.662(3)
β (°) 97.279(3)
Volume (ų) 2929.3(8)
Note: This data is for a related compound and serves as an example of the type of information obtained from X-ray crystallography. mpg.deresearchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is an analytical technique that measures the absorption of UV or visible light by a molecule. uobabylon.edu.iq This absorption corresponds to the excitation of electrons from lower energy orbitals to higher energy orbitals. davuniversity.org For a compound like this compound, which contains α,β-unsaturated carbonyl systems, the most significant electronic transitions are typically π → π* and n → π*. uobabylon.edu.iqdavuniversity.org

The π → π* transition, which is generally of high intensity, arises from the excitation of an electron from a π bonding orbital to a π* antibonding orbital. The n → π* transition, which is typically of lower intensity, involves the excitation of a non-bonding electron (from the oxygen atom of the carbonyl group) to a π* antibonding orbital. uobabylon.edu.iq

The position of the absorption maximum (λmax) is influenced by the extent of conjugation in the molecule. For α,β-unsaturated esters, the conjugation between the carbon-carbon double bond and the carbonyl group results in absorption at longer wavelengths compared to their non-conjugated counterparts. uobabylon.edu.iq The presence of substituents and the solvent used can also affect the λmax. For instance, polar solvents can lead to a blue shift (a shift to shorter wavelengths) for n → π* transitions. uobabylon.edu.iq While specific UV-Vis data for this compound is not widely published, the principles governing the electronic transitions in α,β-unsaturated esters are well-established. uobabylon.edu.iqdavuniversity.org

Table 3: Typical Electronic Transitions in α,β-Unsaturated Esters

TransitionTypical Wavelength Range (nm)Molar Absorptivity (ε)
π → π ~200-250High
n → π ~280-300Low
Note: These are general ranges and can vary based on the specific structure and solvent. uobabylon.edu.iqdavuniversity.org

Catalytic Transformations of Pent 3 En 2 Yl Prop 2 Enoate

Asymmetric Catalysis in Functionalization Reactions

Asymmetric catalysis is a cornerstone of modern organic synthesis, enabling the production of chiral molecules with high enantiomeric purity. For a substrate like pent-3-en-2-yl prop-2-enoate, which contains an allylic ester moiety, palladium-catalyzed asymmetric allylic substitution reactions are particularly relevant. nih.govchemrxiv.orgacs.org These reactions typically involve the reaction of the allylic substrate with a nucleophile in the presence of a palladium catalyst and a chiral ligand.

The enantioselectivity of these transformations is controlled by the chiral ligand, which creates a chiral environment around the metal center. acs.orgacs.org A variety of chiral ligands, such as those based on phosphinooxazolines (PHOX) and Trost-type ligands, have been developed and are highly effective in inducing high stereoselectivity. chemrxiv.org For instance, in the asymmetric allylic alkylation of allylic esters, the choice of ligand can direct the nucleophilic attack to one of the two enantiotopic termini of the π-allyl palladium intermediate, leading to the formation of one enantiomer in excess. acs.org

Research in this area has led to the development of highly active and selective single-component precatalysts that are stable and easy to handle, facilitating their application in both small-scale screening and larger-scale synthesis. chemrxiv.org The functionalization of allylic acrylates through asymmetric catalysis can lead to a diverse range of chiral building blocks, which are valuable in the synthesis of pharmaceuticals and other bioactive molecules. nih.govnih.gov

Table 1: Examples of Chiral Ligands in Asymmetric Allylic Alkylation

Ligand Type Metal Catalyst Typical Substrate Achieved Enantioselectivity (ee)
Trost Ligands Palladium Allylic carbonates/esters Up to >95%
PHOX Ligands Palladium Allylic carbonates/esters Up to >95%
(R,R)-DACH-naphthyl Palladium Allylic carbonates Up to 98% nih.gov
Phosphoramidites Iridium/Palladium Allylic alcohols/amines Up to 97% acs.orgrsc.org

Homogeneous Catalysis for Selective Chemical Conversions

Homogeneous catalysis, where the catalyst is in the same phase as the reactants, offers high selectivity and mild reaction conditions for the transformation of substrates like this compound. whiterose.ac.uk Transition metal complexes, particularly those of palladium, iridium, and nickel, are widely used for various selective conversions of allylic compounds. whiterose.ac.ukorganic-chemistry.orgnih.gov

Palladium-catalyzed reactions, such as the Tsuji-Trost allylation, are exemplary of homogeneous catalysis for C-C, C-N, and C-O bond formation. acs.orgnih.gov These reactions proceed through a well-defined π-allyl palladium intermediate, allowing for predictable control over regioselectivity and stereoselectivity. acs.org For instance, the reaction of an allylic acetate with a soft carbon nucleophile in the presence of a palladium catalyst and a phosphine ligand typically yields the product of substitution at the less hindered carbon of the allyl group.

Iridium catalysts have been developed for the isomerization of allylic alcohols to aldehydes, a transformation that could be applied to the hydrolysis product of this compound. acs.org Nickel catalysis has also emerged as a powerful tool for the allylic substitution of simple alkenes and the reductive allylation of aryl bromides with allylic acetates. organic-chemistry.orgnih.gov These methods expand the range of possible transformations for allylic esters.

Table 2: Homogeneous Catalytic Systems for Allylic Ester Transformations

Catalyst System Transformation Substrate Scope Key Features
Pd(0) / Phosphine Ligands Allylic Substitution Allylic esters, carbonates High selectivity, mild conditions acs.org
Ir / JOSIPHOS Isomerization Primary allylic alcohols High enantioselectivity nih.gov
Ni(cod)₂ / P(o-anisyl)₃ Direct Allylation Simple alkenes High yield for 1,4-dienes organic-chemistry.org
NiCl₂(dppp) / Zn Reductive Allylation Aryl bromides, allylic acetates Good to excellent yields nih.gov

Heterogeneous Catalysis in Advanced Synthetic Applications

Heterogeneous catalysis, involving a catalyst in a different phase from the reactants, offers significant practical advantages, including ease of catalyst separation and recycling. whiterose.ac.uk While less common for the fine chemical synthesis involving allylic acrylates compared to homogeneous systems, heterogeneous catalysts are being developed for related transformations.

An example of a relevant heterogeneous catalyst is nickel-on-graphite (Ni/Cg). organic-chemistry.org This inexpensive catalyst has proven effective for the chemoselective reduction of various functional groups. organic-chemistry.org While direct applications on this compound are not documented, the principles of heterogeneous catalysis with supported nickel catalysts could be extended to the hydrogenation of the carbon-carbon double bonds in the molecule or for reductive cleavage of the ester group under specific conditions.

The development of solid-supported catalysts aims to combine the advantages of both homogeneous and heterogeneous catalysis, providing high selectivity and activity along with ease of recovery. For allylic systems, this could involve immobilizing palladium or other transition metal complexes on solid supports like polymers, silica (B1680970), or carbon.

Table 3: Comparison of Homogeneous and Heterogeneous Catalysis

Feature Homogeneous Catalysis Heterogeneous Catalysis
Catalyst Phase Same as reactants Different from reactants
Activity/Selectivity Generally high Can be lower, but improving whiterose.ac.uk
Catalyst Separation Difficult, may require chromatography Easy, by filtration
Recyclability Often poor Generally good organic-chemistry.org
Example for Allylic Systems Pd/phosphine complexes acs.org Nickel-on-graphite (for reductions) organic-chemistry.org

Enantioselective and Diastereoselective Conversions for Chiral Compound Synthesis

The synthesis of chiral compounds from achiral or racemic starting materials is a primary goal of asymmetric catalysis. For this compound, both enantioselective and diastereoselective transformations can be envisioned to create new stereocenters with high control.

Enantioselective conversions, as discussed in the context of asymmetric catalysis, involve the differentiation of enantiotopic faces or groups of a prochiral substrate. Palladium-catalyzed allylic amination, for example, can be rendered enantioselective by the use of a chiral ligand, leading to the formation of chiral allylic amines. nih.govacs.org Similarly, the enantioselective heterodimerization of acrylates and 1,3-dienes, catalyzed by cobalt complexes, presents a pathway to enantio-pure 1,4-diene esters. nih.gov

Diastereoselective reactions are crucial when a molecule already contains a stereocenter and a new one is being created. The catalyst can control the formation of the new stereocenter relative to the existing one. For instance, the iridium-catalyzed isomerization of chiral allylic alcohols can proceed with high diastereoselectivity to form aldehydes with a new adjacent stereocenter. nih.gov While this compound is achiral, its derivatives could undergo diastereoselective reactions. For example, after an initial enantioselective functionalization, a subsequent catalytic reaction could be directed by the first stereocenter to form a specific diastereomer.

The development of catalyst-directed diastereoselective reactions provides access to complex molecules with multiple stereocenters, which is of great importance in the synthesis of natural products and pharmaceuticals. nih.gov

Table 4: Strategies for Stereoselective Synthesis from Allylic Precursors

Stereoselective Strategy Catalytic System Transformation Outcome
Enantioselective Pd / Chiral Ligand Allylic Amination/Alkylation Formation of one enantiomer of the product in excess nih.govnih.gov
Enantioselective Co / Chiral Ligand Heterodimerization with Dienes Enantio-pure 1,4-diene esters nih.gov
Diastereoselective Ir / Chiral Ligand Isomerization of Chiral Allylic Alcohols Formation of a specific diastereomer nih.gov
Enantioselective Pd / Chiral Catalyst Ene Reaction / nih.govnih.gov-Rearrangement Enantioenriched allylic amines from unactivated olefins nih.gov

Environmental Fate and Degradation Pathways of Pent 3 En 2 Yl Prop 2 Enoate

Abiotic Degradation Mechanisms

The environmental persistence of Pent-3-en-2-yl prop-2-enoate is significantly influenced by abiotic degradation processes, which are chemical and physical reactions that occur without the involvement of living organisms. These mechanisms include photodegradation, hydrolysis, and oxidation, which contribute to the transformation and breakdown of the compound in various environmental compartments.

Photodegradation Pathways (e.g., Direct Photolysis, Photosensitized Reactions)

Photodegradation, the breakdown of molecules by light, is a crucial abiotic pathway for many organic compounds in the environment. For this compound, this process can occur through direct photolysis, where the molecule directly absorbs light, or through photosensitized reactions, where another molecule absorbs light and transfers the energy to the target compound.

The acrylate (B77674) moiety in this compound makes it susceptible to photodegradation. Acrylic polymers, which are structurally related, are known to undergo photodegradation through mechanisms that involve chain scission and cross-linking upon exposure to UV radiation. nih.govpaint.org The absorption of photons can lead to the excitation of electrons within the molecule, potentially causing the cleavage of chemical bonds. In the presence of air, this process is termed photooxidation. paint.org The fundamental mechanism often involves a free radical chain reaction, leading to the formation of polymer hydroperoxides, which are key intermediates. paint.org For acrylate esters, photodegradation in the atmosphere, primarily through reactions with hydroxyl radicals and ozone, is an expected fate. squarespace.comecetoc.org

Research on various acrylic and methacrylic polymers has shown that acrylate units are generally more reactive towards oxidation compared to methacrylate (B99206) units. The degradation can lead to changes in the molecular weight distribution of the compound. While the ester group itself is not directly photochemically active at wavelengths above 300 nm, the presence of impurities can initiate photoinduced degradation.

Table 1: Potential Photodegradation Reactions of this compound

Reaction TypeDescriptionPotential Products
Direct PhotolysisDirect absorption of UV radiation leading to bond cleavage.Smaller volatile organic compounds, radicals.
Photosensitized ReactionsEnergy transfer from an excited sensitizer (B1316253) molecule to the ester.Oxidized products, radicals.
PhotooxidationReaction with atmospheric oxidants (e.g., hydroxyl radicals) initiated by light.Carbonyls, hydroperoxides, and other oxygenated derivatives.

Hydrolysis and Oxidation Processes

Hydrolysis is a chemical reaction in which a water molecule breaks one or more chemical bonds. chemguide.co.uk The ester functional group in this compound is susceptible to hydrolysis, which would split the molecule into its constituent alcohol (pent-3-en-2-ol) and carboxylic acid (prop-2-enoic acid). chemguide.co.uklibretexts.orglibretexts.org This reaction can be catalyzed by either acids or bases.

Acid-catalyzed hydrolysis is a reversible reaction and is essentially the reverse of esterification. libretexts.orglibretexts.org It is typically carried out by heating the ester with an excess of water containing a strong acid catalyst. libretexts.orglibretexts.org In contrast, base-catalyzed hydrolysis, also known as saponification, is an irreversible reaction that goes to completion. libretexts.orgmasterorganicchemistry.com This process yields an alcohol and a salt of the carboxylic acid. libretexts.orgmasterorganicchemistry.com The rate of hydrolysis is influenced by the presence of unsaturated substituents; unsaturation generally enhances the rate of hydrolysis compared to corresponding saturated esters, especially when there is no conjugation between the double bond and the carboxyl carbonyl group. oup.comrsc.org

Oxidation processes, apart from photooxidation, can also contribute to the degradation of this compound. The presence of a double bond in the pentenyl group makes the allylic position (the carbon atom adjacent to the double bond) susceptible to oxidation. researchgate.netwikipedia.org This can lead to the formation of various oxygenated products. The oxidation of allylic carbons can be initiated by free radicals and is a key process in the autoxidation of unsaturated fatty esters. researchgate.net The reaction with oxygen can form peroxyl radicals, which can then propagate a chain reaction. researchgate.net

Table 2: Summary of Hydrolysis and Oxidation of this compound

ProcessDescriptionKey ReactantsPrimary Products
Acid-Catalyzed HydrolysisReversible cleavage of the ester bond in the presence of acid.Water, Acid (catalyst)Pent-3-en-2-ol, Prop-2-enoic acid
Base-Catalyzed Hydrolysis (Saponification)Irreversible cleavage of the ester bond in the presence of a base.Hydroxide (B78521) ionsPent-3-en-2-ol, Prop-2-enoate salt
Allylic OxidationOxidation at the carbon atom adjacent to the double bond.Oxygen, free radicalsHydroperoxides, alcohols, ketones

Biotic Degradation Potential

The breakdown of this compound by living organisms, primarily microorganisms, is a significant pathway for its removal from the environment. The ester and acrylate functionalities suggest that this compound is likely susceptible to microbial degradation.

Microbial Transformation Studies

Microbial communities have been shown to be effective in degrading both polyacrylic and polyester (B1180765) polyurethane coatings. researchgate.net The biodegradation of butyl acrylate by specific bacterial strains, such as Pseudomonas fluorescens, has been documented, where the bacterium utilizes the acrylate as its sole source of carbon and energy. The degradation of acrylamide (B121943) monomer by a Pseudomonas species has also been reported, proceeding through hydrolysis to acrylic acid and ammonia. nih.gov These findings suggest that soil and aquatic microorganisms likely possess the metabolic pathways to transform this compound.

Enzyme-Mediated Breakdown Processes

The initial step in the biotic degradation of this compound is likely the enzymatic hydrolysis of the ester bond. This reaction is catalyzed by a class of enzymes known as esterases. wikipedia.orgnih.govnih.govsigmaaldrich.com Esterases are widespread in nature and are produced by a variety of microorganisms. These enzymes cleave the ester linkage, yielding the corresponding alcohol and carboxylic acid. wikipedia.org

For this compound, enzymatic hydrolysis would result in the formation of pent-3-en-2-ol and prop-2-enoic acid. These breakdown products can then be further metabolized by microorganisms through various metabolic pathways. The efficiency of enzymatic hydrolysis can be influenced by factors such as pH and the specific type of esterase involved. nih.gov Pig liver esterase is a well-studied enzyme known for its ability to hydrolyze a wide range of esters. wikipedia.org

The role of esterases in the biodegradation of acrylic polymers has been suggested, where these enzymes attack the ester bonds in the polymer structure. nih.gov In the context of acrylic polymer degradation, the first phase often involves the enzymatic elimination of side groups by hydrolytic enzymes like esterases, leading to the formation of a polyacrylic acid-like backbone and low molecular weight intermediates. nih.gov

Environmental Partitioning and Transport Behavior

The distribution and movement of this compound in the environment are governed by its physical and chemical properties. As a volatile organic compound (VOC), its partitioning between air, water, soil, and biota is a critical aspect of its environmental fate. sc.edunih.govresearchgate.netproquest.comoup.com

If released into the air, its persistence will be limited by photodegradation. squarespace.com In water, while abiotic hydrolysis occurs slowly, biodegradation is expected to be a more significant removal process. squarespace.com The potential for bioaccumulation of acrylate esters is generally considered low due to their physicochemical properties and biodegradability. squarespace.comnih.govresearchgate.net

The partitioning behavior of VOCs is influenced by factors such as relative humidity and temperature. researchgate.net For instance, the gas-particle partitioning coefficient (Kp) of VOCs tends to decrease as relative humidity increases. sc.edu The soil-to-air partitioning (KSA) is influenced by soil water and organic matter content. sc.edu

Table 3: Predicted Environmental Behavior of this compound

Environmental CompartmentExpected BehaviorGoverning Factors
AtmosphereSubject to photodegradation and reaction with atmospheric oxidants.Sunlight intensity, concentration of hydroxyl radicals and ozone.
WaterPrimarily removed by biodegradation; slow abiotic hydrolysis.Microbial population, temperature, pH.
SoilMedium to high mobility; potential for leaching. Biodegradation is a key removal process.Soil type, organic matter content, moisture, microbial activity.
BiotaLow potential for bioaccumulation.Rapid metabolism and degradation.

Compound Names Mentioned in the Article

Development of Advanced Analytical Methodologies for Pent 3 En 2 Yl Prop 2 Enoate

Chromatographic Separations for Purity and Isomer Analysis

Chromatography stands as the cornerstone technique for the analysis of Pent-3-en-2-yl prop-2-enoate, providing the necessary resolving power to separate the analyte from starting materials, by-products, and its own isomers. The selection of the chromatographic mode is dictated by the specific analytical goal, whether it be assessing volatile purity, performing precise quantification, or determining enantiomeric excess.

Given its volatility, Gas Chromatography (GC) is an exceptionally effective technique for the purity assessment of this compound. It is particularly well-suited for identifying and quantifying residual volatile impurities from its synthesis, such as unreacted pent-3-en-2-ol and prop-2-enoic acid.

The separation of the (E) and (Z) geometric isomers can be achieved using a capillary column with an appropriate stationary phase. A mid-polarity phase, such as a wax-type column (e.g., polyethylene (B3416737) glycol), or a nonpolar phase like 5% phenyl polydimethylsiloxane, can provide sufficient selectivity. A programmed temperature gradient is typically employed to ensure sharp peaks and efficient separation of all components within a reasonable analysis time. A Flame Ionization Detector (FID) is commonly used for quantification due to its high sensitivity and linear response for hydrocarbons and related organic esters.

ParameterConditionRationale
Instrument Gas Chromatograph with FIDStandard for volatile organic compound analysis.
Column DB-Wax (30 m x 0.25 mm, 0.25 µm film)Polar phase provides good selectivity for geometric isomers.
Carrier Gas Helium or Hydrogen, 1.2 mL/minInert carrier; constant flow ensures reproducible retention times.
Inlet Temperature 240 °CEnsures complete and rapid volatilization without thermal degradation.
Oven Program 50 °C (hold 2 min), ramp to 220 °C at 10 °C/minSeparates early-eluting impurities from the later-eluting (E) and (Z) isomers.
Detector Temperature 260 °CPrevents condensation of analytes in the detector.
Expected Elution (Z)-isomer typically elutes before the (E)-isomerBased on differences in boiling points and interaction with the stationary phase.

For high-precision quantitative analysis, High-Performance Liquid Chromatography (HPLC) offers a robust alternative to GC, avoiding the high temperatures that could potentially lead to analyte degradation. Reversed-phase HPLC (RP-HPLC) is the most common mode for this purpose.

In a typical RP-HPLC method, a C18 stationary phase is used to separate this compound from non-polar and moderately polar impurities. The mobile phase usually consists of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. An isocratic elution may be sufficient for simple purity assays, while a gradient elution (where the organic solvent concentration is increased over time) is preferred for resolving complex mixtures. Detection is achieved using a UV-Vis detector, typically set at a wavelength around 210 nm, where the acrylate (B77674) chromophore exhibits strong absorbance.

ParameterConditionPurpose
Instrument HPLC with UV-Vis DetectorProvides high precision and accuracy for quantitative work.
Column C18 (e.g., 150 mm x 4.6 mm, 5 µm particle size)Standard non-polar phase for reversed-phase separations.
Mobile Phase Acetonitrile:Water (65:35 v/v)Isocratic conditions for consistent retention and simple quantification.
Flow Rate 1.0 mL/minStandard flow for analytical scale columns, providing good efficiency.
Column Temperature 30 °CMaintains stable retention times and improves peak shape.
Detection Wavelength 210 nmCorresponds to the π → π* transition of the acrylate moiety.
Injection Volume 10 µLStandard volume for achieving good sensitivity without column overload.

The analysis of enantiomeric purity is critical, as the (R) and (S) forms of this compound may exhibit different properties. Separating these stereoisomers requires a chiral environment, which is achieved using a Chiral Stationary Phase (CSP). Both chiral GC and chiral HPLC can be employed.

For chiral HPLC, polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives coated on a silica (B1680970) support) are highly effective. The separation mechanism relies on differential transient diastereomeric interactions (e.g., hydrogen bonding, π-π interactions, steric hindrance) between the enantiomers and the chiral selector of the CSP. The mobile phase, often a mixture of alkanes (like hexane) and an alcohol (like isopropanol), is carefully optimized to achieve baseline resolution. Chiral GC, using a CSP like a cyclodextrin (B1172386) derivative, is also a viable option, offering high resolution and speed for volatile enantiomers.

Coupled Analytical Techniques (e.g., GC-MS, LC-MS)

While chromatography provides separation, coupling it with Mass Spectrometry (MS) provides unequivocal identification and structural confirmation.

Gas Chromatography-Mass Spectrometry (GC-MS) is the definitive tool for identifying this compound and its volatile by-products. After separation on the GC column, components enter the mass spectrometer, where they are typically ionized by Electron Ionization (EI). The resulting mass spectrum is a unique fragmentation fingerprint. For this compound (MW: 140.19 g/mol ), characteristic fragments include the molecular ion (M⁺) at m/z 140, the stable acylium ion [CH₂=CH-C=O]⁺ at m/z 55, and the pentenyl cation [C₅H₉]⁺ at m/z 69.

Liquid Chromatography-Mass Spectrometry (LC-MS) is advantageous for analyzing samples in complex matrices or for confirming the identity of peaks from an HPLC run. Softer ionization techniques like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) are used, which typically generate the protonated molecular ion [M+H]⁺ at m/z 141, minimizing fragmentation and simplifying spectral interpretation.

m/z (Mass-to-Charge Ratio)Proposed Fragment IonStructural Origin
140[C₈H₁₂O₂]⁺˙ (M⁺˙)Molecular Ion
85[M - C₃H₃O]⁺ or [M - C₄H₇]⁺Loss of the prop-2-enoyl radical or pentenyl radical
69[C₅H₉]⁺Pentenyl cation (from cleavage of the ester C-O bond)
55[C₃H₃O]⁺Prop-2-enoyl (acryloyl) acylium ion

Robust and Rugged Analytical Method Development and Validation

For an analytical method to be considered reliable for routine use in quality control or research, it must undergo rigorous validation. This process demonstrates that the method is suitable for its intended purpose. Key validation parameters are systematically evaluated to establish the method's performance characteristics.

Specificity: The ability to assess the analyte unequivocally in the presence of other components, such as impurities, degradation products, or synthetic precursors. This is demonstrated by showing that peaks for these components are well-resolved from the main analyte peak.

Linearity and Range: The method's ability to elicit test results that are directly proportional to the analyte concentration over a specified range. This is confirmed by analyzing a series of standards and obtaining a correlation coefficient (r²) close to 1.000.

Accuracy: The closeness of the measured value to the true value. It is typically assessed via spike-recovery experiments, where a known amount of pure analyte is added to a sample matrix and the percent recovery is calculated.

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst variability). Results are expressed as the Relative Standard Deviation (%RSD).

Robustness: A measure of the method's capacity to remain unaffected by small but deliberate variations in method parameters (e.g., ±2% change in mobile phase organic content, ±5 °C change in column temperature). This ensures the method is reliable during normal day-to-day use.

Validation ParameterDescriptionTypical Acceptance Criterion (for Assay)
Specificity No interference at the analyte's retention time.Peak purity index > 0.99; baseline resolution from known impurities.
Linearity Correlation between concentration and response.Correlation coefficient (r²) ≥ 0.999
Range Concentration interval of reliable measurement.Typically 80% to 120% of the nominal concentration.
Accuracy Closeness to the true value.Mean recovery of 98.0% - 102.0%.
Precision (Repeatability) Agreement under the same operating conditions.Relative Standard Deviation (%RSD) ≤ 1.0%.
Precision (Intermediate) Agreement within a lab over different days/analysts.Relative Standard Deviation (%RSD) ≤ 2.0%.
Robustness Resistance to small, deliberate method changes.System suitability parameters remain within limits; %RSD of results ≤ 2.0%.

Research Gaps and Future Directions in Pent 3 En 2 Yl Prop 2 Enoate Chemistry

Unexplored Synthetic Routes and Derivatization Strategies

The synthesis of allylic acrylates, the class of compounds to which Pent-3-en-2-yl prop-2-enoate belongs, has traditionally relied on established esterification methods. However, significant opportunities exist to develop more efficient, selective, and sustainable synthetic pathways.

Enzymatic Synthesis: A promising yet largely unexplored avenue is the use of biocatalysis. The enzymatic interesterification of ethyl acrylate (B77674) with various allyl aliphatic esters has been successfully demonstrated using immobilized lipases in solvent-free systems. pnas.orgacs.organii.org.uy This approach, particularly in a miniaturized, packed-bed, continuous-flow reactor, could offer high purity and productivity for the synthesis of this compound, while also allowing for the use of renewable starting materials. pnas.orgacs.organii.org.uy Furthermore, enzymes like amylase have been used to synthesize novel saccharide acrylates, suggesting that a wide range of biocatalysts could be screened for the transesterification reaction to produce the target molecule. rsc.org

Novel Derivatization Reactions: The dual functionality of this compound opens up a plethora of derivatization possibilities that remain to be investigated.

Photoinduced Cyclization: Research on other allylic acrylates has shown that they can undergo photoinduced intramolecular cyclization to synthesize fully substituted spiro-γ-butyrolactone compounds. wpmucdn.com This suggests that this compound could be a precursor to complex heterocyclic structures with potential applications in pharmaceuticals and agrochemicals. wpmucdn.com

Ring-Closing Metathesis (RCM): The presence of two double bonds makes this compound a candidate for RCM reactions. With the use of ruthenium carbene catalysts, it may be possible to synthesize novel unsaturated lactones, which are important structural motifs in many natural products. rsc.orgaalto.fi

Silyl (B83357) Group-Mediated Transformations: The introduction of a silyl group at the γ-position of the allyl moiety, followed by a copper/palladium synergistic catalysis, has been shown to precisely control regio- and enantioselectivity in the hydroallylation of acrylates. buap.mx Exploring the synthesis and subsequent transformations of a silylated version of this compound could lead to the development of novel chiral building blocks. buap.mx The silyl group in the resulting products can be readily converted into other functional groups, such as acyl and aryl groups, further enhancing its synthetic utility. buap.mx

Novel Catalytic Applications and Reactivity Modulations

The unique electronic and steric environment of this compound suggests that it could be a valuable substrate or ligand in various catalytic processes.

Asymmetric Catalysis: The development of catalytic enantioselective reactions is a cornerstone of modern organic synthesis. While the heterodimerization of acrylates and 1,3-dienes has been achieved with high enantioselectivity using cobalt and nickel catalysts, the full potential of functionalized acrylates like this compound in such reactions is yet to be realized. researchgate.net The presence of the allylic ester could influence the stereochemical outcome of the reaction, and its tolerance of various common organic functional groups should be investigated. researchgate.net

Modulating Reactivity: The acrylate moiety is known to participate in Michael additions. acs.org The electronic nature of the pentenyl substituent could modulate the reactivity of the acrylate double bond. Furthermore, the allylic double bond offers a site for transition-metal-catalyzed allylic substitution reactions. buap.mx A systematic study of the relative reactivity of the two double bonds under different catalytic conditions (e.g., palladium, copper, rhodium catalysis) is needed to unlock the selective functionalization of this monomer.

A summary of potential catalytic transformations for this compound is presented in the table below.

Catalytic TransformationPotential Catalyst SystemPotential Product Class
Enantioselective HeterodimerizationCobalt or Nickel with chiral ligandsChiral skipped 1,4-diene esters
Ring-Closing MetathesisRuthenium carbene catalystsUnsaturated lactones
Hydroallylation (of a silylated derivative)Copper/Palladium synergistic catalysisδ-silyl-4-pentenoates with vicinal stereocenters
Photoinduced CyclizationUV lightSpiro-γ-butyrolactones

Advanced Materials Development from this compound Monomers

The bifunctional nature of this compound makes it an attractive monomer for the development of advanced polymeric materials with tailored properties.

Cross-linked Networks and Cyclopolymers: The presence of two polymerizable double bonds allows for the formation of cross-linked networks. The free-radical polymerization of multifunctional acrylates can lead to materials with high modulus. uni-jena.de Furthermore, monomers with a 1,6-diene arrangement have a propensity to undergo cyclopolymerization, which can lead to high degrees of conversion and unique polymer architectures. uni-jena.de The potential of this compound to undergo either cross-linking or cyclopolymerization, depending on the reaction conditions, is a key area for future research.

Functional and Smart Materials: The ester linkage in the polymer backbone introduces the possibility of creating biodegradable or hydrolytically degradable materials. aip.org This is particularly relevant for biomedical applications such as drug delivery systems, tissue engineering scaffolds, and temporary medical devices. uni-jena.de Moreover, the incorporation of functional groups through derivatization of the monomer prior to polymerization could lead to materials with specific properties, such as shape-memory polymers. liu.se

Thiol-Acrylate Systems: Thiol-acrylate reactions are a form of "click chemistry" that can be used to create highly uniform polymer networks. acs.org The acrylate functionality of this compound could be reacted with multifunctional thiols to create novel materials. This chemistry is particularly useful in applications like 3D printing and the creation of functional surfaces. acs.org

Interdisciplinary Research Opportunities in Chemical Science

The exploration of this compound chemistry offers numerous opportunities for collaboration across different scientific disciplines.

Computational Chemistry and Materials Science: The development of reactive force fields and other computational models can provide valuable insights into the polymerization kinetics and network structure of acrylate resins. escholarship.org Such simulations can predict material properties and guide the experimental design of new polymers based on this compound. escholarship.org Collaboration between synthetic chemists and computational scientists will be crucial for accelerating the discovery of new materials with desired functionalities. acs.org

Biotechnology and Green Chemistry: As mentioned, biocatalysis offers a green route to the synthesis of the monomer. pnas.orgacs.organii.org.uy There are also opportunities to use enzymatic processes for the modification of polymers derived from this compound. The development of biodegradable polymers from this monomer aligns with the principles of green chemistry and could lead to sustainable materials for a variety of applications. liu.se

Biomedical Engineering: The potential for creating biocompatible and biodegradable polymers makes this monomer a candidate for various biomedical applications. uni-jena.de Interdisciplinary research involving polymer chemists, materials scientists, and biomedical engineers will be essential to design and test new materials for applications such as dental resins, prostheses, and controlled drug release systems. uni-jena.de

Q & A

Q. What in vitro assays evaluate biocompatibility for biomedical applications (e.g., hydrogels or drug-eluting coatings)?

  • Methodological Answer : Cytotoxicity screening via MTT assay (ISO 10993-5) using fibroblast cell lines (e.g., NIH/3T3). Hemocompatibility tests measure hemolysis rates (<5% for ASTM F756-08 compliance). Degradation profiles in simulated body fluid (SBF) monitor ester hydrolysis via pH-stat titration .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.